molecular formula C6H5F2IN2 B13155421 3-(Difluoromethyl)-5-iodopyridin-2-amine

3-(Difluoromethyl)-5-iodopyridin-2-amine

Cat. No.: B13155421
M. Wt: 270.02 g/mol
InChI Key: JNIZSODZFCVRLV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One approach involves the use of oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment. This method allows for regioselective meta- and para-difluoromethylation of pyridines .

Industrial Production Methods

Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and ability to increase step economy .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-5-iodopyridin-2-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and iodine groups.

Properties

Molecular Formula

C6H5F2IN2

Molecular Weight

270.02 g/mol

IUPAC Name

3-(difluoromethyl)-5-iodopyridin-2-amine

InChI

InChI=1S/C6H5F2IN2/c7-5(8)4-1-3(9)2-11-6(4)10/h1-2,5H,(H2,10,11)

InChI Key

JNIZSODZFCVRLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)N)I

Origin of Product

United States

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